molecular formula C21H20N6O3S B2446853 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-25-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2446853
CAS RN: 921876-25-7
M. Wt: 436.49
InChI Key: YOUHWYCAKXXHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Thiazoles, including our compound of interest, have been investigated for their antimicrobial potential. They exhibit activity against various microorganisms, including bacteria, fungi, and viruses. The sulfur atom in the thiazole ring contributes to this property. Researchers have synthesized derivatives of thiazoles to enhance their antimicrobial efficacy. For instance, sulfathiazole is a well-known antimicrobial drug that contains a thiazole ring .

Antifungal Activity

Thiazoles have shown promise as antifungal agents. Specifically, 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives demonstrated significant antifungal activity against clinical isolates of Candida albicans . These derivatives, with various substituents at the C-2 position of the thiadiazole ring, exhibited potent effects against fungal pathogens .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. Researchers synthesized compounds with modifications to the phenyl group, leading to increased in vitro anticancer activity. For example, replacing the phenyl group with a furan ring or a thiophene ring resulted in enhanced cytotoxic effects. These modifications hold promise for developing novel anticancer drugs .

Anticonvulsant Activity

Certain thiazole derivatives exhibit anticonvulsant effects. These compounds may modulate neuronal excitability and reduce seizure activity. Researchers continue to explore their potential as adjunct therapies for epilepsy.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-13-23-24-21(31-13)22-19(28)16-11-26(10-15-8-5-9-30-15)12-17-18(16)25-27(20(17)29)14-6-3-2-4-7-14/h2-4,6-7,11-12,15H,5,8-10H2,1H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUHWYCAKXXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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